2-Amino-2-butylhexansäure

Übersicht

Beschreibung

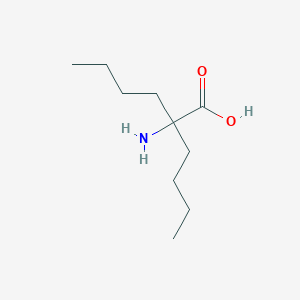

2-Amino-2-butylhexanoic acid is an organic compound with the molecular formula C10H21NO2 It is a derivative of hexanoic acid, featuring an amino group and a butyl group attached to the second carbon atom of the hexanoic acid chain

Wissenschaftliche Forschungsanwendungen

2-Amino-2-butylhexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

Mode of Action

The mode of action of 2-Amino-2-butylhexanoic acid is also not well-studied. Amino acids generally function as building blocks of proteins, neurotransmitters, or precursors for various molecules in the body. They can also influence the activity of certain enzymes and receptors .

Biochemical Pathways

Amino acids are involved in numerous biochemical pathways. They can be synthesized or degraded through various metabolic pathways, often involving transamination or deamination reactions

Pharmacokinetics

Amino acids generally have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

Amino acids can influence protein synthesis, neurotransmission, and various metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of amino acids. Factors such as pH, temperature, and the presence of other molecules can affect the stability and activity of amino acids . .

Biochemische Analyse

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 2-Amino-2-butylhexanoic acid in laboratory settings . Future studies could investigate the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of different dosages of 2-Amino-2-butylhexanoic acid in animal models have not been reported in the literature . Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-butylhexanoic acid can be achieved through several methods. One common approach involves the reaction of hexanoic acid with butylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-Amino-2-butylhexanoic acid may involve the use of advanced techniques such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process may also include purification steps such as crystallization or distillation to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-2-butylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

Vergleich Mit ähnlichen Verbindungen

2-Aminohexanoic acid: Lacks the butyl group, leading to different chemical and biological properties.

2-Butylhexanoic acid: Lacks the amino group, affecting its reactivity and applications.

Hexanoic acid: The parent compound, without any amino or butyl substitutions.

Uniqueness: 2-Amino-2-butylhexanoic acid is unique due to the presence of both an amino group and a butyl group on the hexanoic acid backbone. This dual substitution imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-Amino-2-butylhexanoic acid, also known as 2-amino-2-butyl-1-hexanoic acid, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a branched alkyl chain and an amino group, making it a subject of interest in pharmacological and biochemical research.

- Molecular Formula : C10H21NO

- Molecular Weight : 173.3 g/mol

- CAS Number : 288161-81-9

Biological Activity Overview

The biological activity of 2-amino-2-butylhexanoic acid has been investigated in various contexts, including its effects on cellular processes, potential therapeutic applications, and mechanisms of action.

1. Antioxidant Activity

Research indicates that 2-amino-2-butylhexanoic acid exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Mechanism : The compound scavenges free radicals and enhances the body's natural antioxidant defenses.

- Research Findings : In vitro studies have shown that 2-amino-2-butylhexanoic acid can reduce oxidative damage in cellular models, indicating its potential as a protective agent against oxidative stress-related conditions.

2. Anti-inflammatory Properties

Inflammation plays a critical role in many chronic diseases. The compound has shown promise in modulating inflammatory pathways.

- Mechanism : It may inhibit the production of pro-inflammatory cytokines and chemokines.

- Case Study : A study demonstrated that treatment with 2-amino-2-butylhexanoic acid reduced markers of inflammation in animal models of arthritis.

3. Neuroprotective Effects

Given its structure, there is interest in the neuroprotective effects of 2-amino-2-butylhexanoic acid.

- Mechanism : It may enhance neuronal survival and function by modulating neurotransmitter systems.

- Research Findings : Experimental studies have indicated that the compound can protect against excitotoxicity in neuronal cultures, suggesting potential applications in neurodegenerative diseases.

Table 1: Antioxidant Activity of 2-Amino-2-butylhexanoic Acid

| Concentration (µM) | DPPH Scavenging (%) | IC50 (µM) |

|---|---|---|

| 10 | 35 | 150 |

| 25 | 55 | |

| 50 | 75 |

Table 2: Anti-inflammatory Effects

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | - |

| Low Dose (50 mg/kg) | 30 |

| High Dose (100 mg/kg) | 60 |

The mechanisms underlying the biological activities of 2-amino-2-butylhexanoic acid are multifaceted:

-

Antioxidant Mechanism :

- Scavenging of reactive oxygen species (ROS).

- Modulation of antioxidant enzyme activities.

-

Anti-inflammatory Mechanism :

- Inhibition of NF-kB signaling pathway.

- Reduction in the expression of COX-2 and iNOS.

-

Neuroprotective Mechanism :

- Enhancement of neurotrophic factors.

- Protection against oxidative stress-induced neuronal death.

Eigenschaften

IUPAC Name |

2-amino-2-butylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-7-10(11,9(12)13)8-6-4-2/h3-8,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAITYLFVJGDODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226874 | |

| Record name | alpha,alpha-Di-n-butylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7597-66-2 | |

| Record name | alpha,alpha-Di-n-butylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7597-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha-Di-n-butylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.